
2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide, also known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BCA is a pyrrolidine derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical effects have been studied extensively. We will also examine the advantages and limitations of using BCA in lab experiments and list future directions for research.
Scientific Research Applications
Chemical Structure and Conformation
Research on related bromophenyl and pyrrolidinone compounds has focused on understanding their chemical structure and conformation, which is crucial for their applications in medicinal chemistry and material science. For example, studies on 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one revealed insights into their planarity and non-planarity in solution and solid states, affecting their reactivity and interaction with biological molecules (Fujiwara et al., 1977).
Antimicrobial and Anticancer Activities
Several studies have been conducted on the synthesis and evaluation of compounds bearing the bromophenyl moiety for antimicrobial and anticancer activities. For instance, compounds incorporating sulfamoyl moiety and related heterocyclic compounds have shown promising results as antimicrobial agents (Darwish et al., 2014). Additionally, novel synthesis techniques have been developed to create compounds with cytotoxic properties, offering potential for cancer therapy (Girgis et al., 2006).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of novel compounds, aiming to explore their physical, chemical, and biological properties. For example, the efficient synthesis of pyrrolidinones via catalytic processes opens new pathways for developing pharmacologically active molecules (Clark et al., 1999).
properties
IUPAC Name |
2-(3-bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-12-5-3-4-11(10-12)13(14(19)17-7-6-16)18-8-1-2-9-18/h3-5,10,13H,1-2,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPZJOAZQPUBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


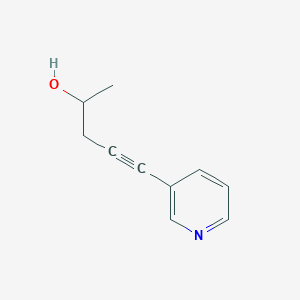
![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)
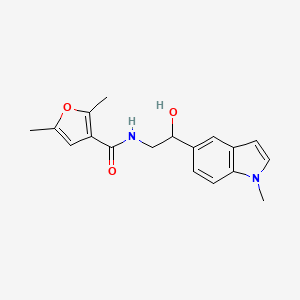

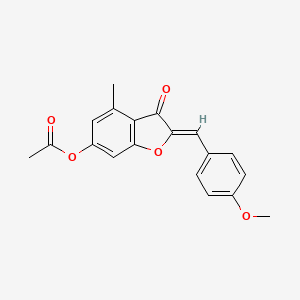
![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2653587.png)
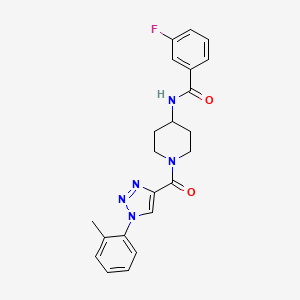
![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)
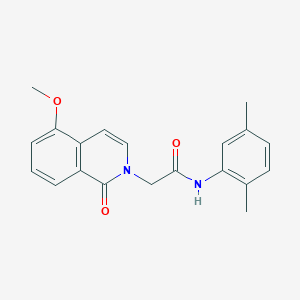
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)
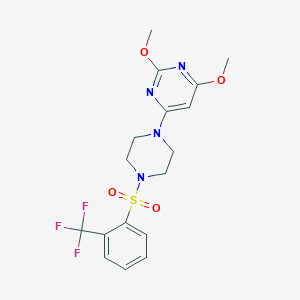
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)